molecular formula C13H7F2NS B12824889 4-((3,5-Difluorophenyl)thio)benzonitrile

4-((3,5-Difluorophenyl)thio)benzonitrile

Cat. No.: B12824889
M. Wt: 247.26 g/mol
InChI Key: MWYJADGMSDCBPR-UHFFFAOYSA-N
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Description

4-((3,5-Difluorophenyl)thio)benzonitrile is an organic compound with the molecular formula C13H7F2NS It is a derivative of benzonitrile, where the phenyl ring is substituted with two fluorine atoms and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Difluorophenyl)thio)benzonitrile typically involves the reaction of 3,5-difluorothiophenol with 4-bromobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Difluorophenyl)thio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium methoxide, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,5-Difluorophenyl)thio)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,5-Difluorophenyl)thio)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thioether group can influence its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)benzonitrile: Lacks the thioether group, which may result in different chemical and biological properties.

    4-(3,5-Dichlorophenyl)thio)benzonitrile: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    4-(3,5-Difluorophenyl)thio)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical behavior.

Uniqueness

4-((3,5-Difluorophenyl)thio)benzonitrile is unique due to the combination of the thioether group, fluorine atoms, and nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H7F2NS

Molecular Weight

247.26 g/mol

IUPAC Name

4-(3,5-difluorophenyl)sulfanylbenzonitrile

InChI

InChI=1S/C13H7F2NS/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H

InChI Key

MWYJADGMSDCBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC(=CC(=C2)F)F

Origin of Product

United States

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